5-(2,4-Dimethylphenyl)isoxazole-4-carboxylic acid
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Overview
Description
5-(2,4-Dimethylphenyl)isoxazole-4-carboxylic acid is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)isoxazole-4-carboxylic acid typically involves the cyclization of α,β-acetylenic oximes. One common method employs AuCl3-catalyzed cycloisomerization under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazole derivatives often utilizes metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like oxone in water medium.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Substitution: The isoxazole ring can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Oxone (2KHSO5-KHSO4-K2SO4) in water medium.
Reduction: Specific reducing agents depending on the desired modification.
Substitution: Reagents like phosphine, acyl chloride, and bases for transforming α-halohydrazones/ketoximes.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, oxazoles, and azirines, depending on the reaction conditions .
Scientific Research Applications
5-(2,4-Dimethylphenyl)isoxazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)isoxazole-4-carboxylic acid involves its interaction with molecular targets and pathways. The isoxazole ring’s weak N-O bond tends to collapse under UV irradiation, leading to rearrangement to oxazole through an azirine intermediate . This intermediate can react with nucleophiles, especially carboxylic acids, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic containing an isoxazole moiety.
Muscimol: A compound acting as a GABAA receptor agonist.
Ibotenic Acid: A neurotoxin and research tool.
Uniqueness
5-(2,4-Dimethylphenyl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-9(8(2)5-7)11-10(12(14)15)6-13-16-11/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOYPALSFCPPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=NO2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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